5-chloro-2-methoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzenesulfonamide
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Description
5-chloro-2-methoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21ClN4O4S and its molecular weight is 448.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit theNLRP3 inflammasome , a multiprotein complex that plays a crucial role in the innate immune response.
Mode of Action
non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can lead to conformational changes in the target protein, potentially altering its function .
Biochemical Pathways
Inhibition of the nlrp3 inflammasome can impact several inflammatory pathways, leading to a reduction in the production of pro-inflammatory cytokines .
Result of Action
For example, in the context of myocardial infarction, this could mean a reduction in heart damage .
Biological Activity
5-Chloro-2-methoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzenesulfonamide is a compound that features a complex structure with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C19H21ClN4O3S and its specific functional groups that contribute to its biological activity. The presence of the oxadiazole ring is significant as it is linked to various pharmacological effects.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit notable anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines. The compound has been evaluated for its efficacy against human tumor cell lines, demonstrating potential as an anticancer agent.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 9.27 |
CaCo-2 (Colon Cancer) | 2.76 |
MCF-7 (Breast Cancer) | 5.40 |
A549 (Lung Cancer) | 4.50 |
The above data illustrates the compound's varying potency against different cancer types, suggesting a selective mechanism of action.
Antibacterial and Antifungal Activity
The compound has also been tested for antibacterial and antifungal properties. Studies have shown that derivatives with similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.020 |
Pseudomonas aeruginosa | 0.030 |
These findings highlight the compound's potential as an antimicrobial agent, which could be further explored for therapeutic applications.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have demonstrated inhibitory effects on key enzymes involved in cancer progression and bacterial metabolism.
- Induction of Apoptosis : The compound may induce programmed cell death in cancer cells through intrinsic pathways activated by oxidative stress.
- Disruption of Membrane Integrity : Its antibacterial action may involve disrupting bacterial cell membranes, leading to cell lysis.
Case Studies
Several studies have explored the biological activity of related compounds in clinical settings:
- Study on Oxadiazole Derivatives : A study published in Journal of Medicinal Chemistry reported that oxadiazole derivatives showed promising results in vitro against various tumor cell lines, supporting their potential as anticancer agents .
- Antimicrobial Efficacy Study : Research conducted by Pharmaceutical Biology demonstrated that pyrrolidine derivatives exhibited significant antimicrobial activity with low MIC values against common pathogens .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S/c1-28-17-8-7-15(21)11-18(17)30(26,27)24-16-9-10-25(12-16)13-19-22-20(29-23-19)14-5-3-2-4-6-14/h2-8,11,16,24H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHOZPAWSDICBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN(C2)CC3=NOC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.